

The Endogenous Synthesis of Odd-Chain Fatty Acids in Humans: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Odd-chain fatty acids (OCFAs), once considered minor components of the human lipidome, are gaining significant attention for their roles in metabolic health and disease. While dietary intake, particularly from dairy and ruminant fats, contributes to bodily OCFA pools, compelling evidence demonstrates robust endogenous synthesis in humans. This technical guide provides an in-depth exploration of the core pathways of human OCFA biogenesis, focusing on the enzymatic machinery, substrate availability, and regulatory mechanisms. We present a consolidation of quantitative data on OCFA distribution, detail key experimental methodologies for their study, and provide visual representations of the primary synthesis pathways to support further research and therapeutic development in this burgeoning field.

Introduction

Odd-chain fatty acids (OCFAs) are fatty acids that possess an odd number of carbon atoms in their aliphatic tail. The most common OCFAs in humans are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)[1]. Historically, plasma levels of these fatty acids were primarily considered biomarkers for the consumption of dairy and ruminant fats[2]. However, a growing body of research indicates that endogenous synthesis significantly contributes to the circulating pool of OCFAs, potentially linking them to fundamental metabolic processes and offering new therapeutic targets[1][3]. This guide delineates the key pathways of endogenous OCFA

synthesis: de novo synthesis utilizing propionyl-CoA as a primer and the α -oxidation of even-chain fatty acids.

Core Pathways of Endogenous OCFA Synthesis

De Novo Synthesis via Propionyl-CoA Priming

The canonical pathway for fatty acid synthesis involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, initiated by acetyl-CoA. For the synthesis of OCFAs, the initial primer is propionyl-CoA, a three-carbon molecule[2][4].

Key Substrates and Enzymes:

- Propionyl-CoA: The essential precursor for OCFA synthesis. Its primary sources in humans include:
 - The catabolism of branched-chain amino acids (isoleucine, valine, and threonine) and methionine[5][6].
 - The β -oxidation of even-chain fatty acids with an odd number of carbons in dietary sources.
 - The fermentation of dietary fibers (e.g., inulin) by the gut microbiota, which produces propionate that is absorbed into circulation and converted to propionyl-CoA in the liver[3][7][8][9].
- Fatty Acid Synthase (FAS): The multi-enzyme complex that catalyzes the elongation of the fatty acid chain. In OCFA synthesis, FAS utilizes propionyl-CoA as the initial substrate instead of acetyl-CoA[2].
- Propionyl-CoA Carboxylase (PCC): A biotin-dependent mitochondrial enzyme that carboxylates propionyl-CoA to methylmalonyl-CoA. This represents a competing pathway that shunts propionyl-CoA towards the tricarboxylic acid (TCA) cycle[6]. The enzyme is encoded by the PCCA and PCCB genes[10].
- Methylmalonyl-CoA Mutase (MCM): A vitamin B12-dependent mitochondrial enzyme that converts L-methylmalonyl-CoA to succinyl-CoA, an intermediate of the TCA cycle[5][11].

The balance between propionyl-CoA incorporation into fatty acids and its entry into the TCA cycle is a critical regulatory node.

α -Oxidation of Even-Chain Fatty Acids

α -oxidation is a peroxisomal pathway that removes a single carbon atom from the carboxyl end of a fatty acid[12]. This process can convert an even-chain fatty acid into an odd-chain fatty acid. For instance, stearic acid (C18:0) can be shortened to heptadecanoic acid (C17:0) through one round of α -oxidation. This pathway is particularly important for the metabolism of branched-chain fatty acids like phytanic acid, but it also contributes to the endogenous pool of OCFAs from straight-chain precursors[1].

Quantitative Data on OCFAs Distribution in Humans

The concentrations of OCFAs are generally lower than their even-chain counterparts. However, their levels can vary significantly between different tissues and lipid fractions. The following tables summarize available quantitative data on pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in human samples.

Table 1: Concentration of Pentadecanoic Acid (C15:0) in Human Samples

Sample Type	Lipid Fraction	Mean Concentration (μmol/L)	Reference Range/Percentile	Notes
Serum	Total Lipids	12.4	10.9 (Min) - 160.0 (Max)	Data from a middle-aged Singaporean cohort[13].
Plasma Phospholipids	-	Increased by ~13% with propionate supplementation	P = 0.05	Study on healthy individuals supplemented with 6 g/d propionate for 7 days[3].
Plasma Phospholipids	-	Increased by ~17% with inulin supplementation	P < 0.05	Study on healthy individuals supplemented with 30 g/d inulin for 7 days[3].
Plasma	-	-	<0.5% of total plasma fatty acids	General estimate[1].

Table 2: Concentration of Heptadecanoic Acid (C17:0) in Human Samples

Sample Type	Lipid Fraction	Mean Concentration (μmol/L)	Reference Range/Percentile	Notes
Serum	Total Lipids	-	-	Data from a middle-aged Singaporean cohort[13].
Plasma Phospholipids	-	Increased by ~13% with propionate supplementation	P < 0.001	Study on healthy individuals supplemented with 6 g/d propionate for 7 days[3].
Plasma Phospholipids	-	Increased by ~11% with inulin supplementation	P < 0.01	Study on healthy individuals supplemented with 30 g/d inulin for 7 days[3].
Plasma	-	Ratio of C15:0 to C17:0 is approx. 1:2	-	Contradicts the ~2:1 ratio found in dairy fat, suggesting endogenous production[1].

Experimental Protocols for OCFA Research

Quantification of OCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is the gold standard for the accurate quantification of fatty acids, including OCFAs, in biological samples.

Protocol Outline:

- Sample Preparation and Lipid Extraction:
 - For plasma or serum, a small volume (e.g., 50 μ L) is used. For tissues, a known weight (e.g., 50 mg) is homogenized.
 - An internal standard, such as undecanoic acid (C11:0) or a deuterated OCFA standard, is added to the sample for accurate quantification[14].
 - Lipids are extracted using a solvent mixture, typically chloroform:methanol (2:1, v/v)[14]. The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous layers.
 - The organic layer is collected and dried under a stream of nitrogen.
- Saponification and Fatty Acid Methylation:
 - The dried lipid extract is saponified using a methanolic sodium hydroxide or potassium hydroxide solution to release free fatty acids from complex lipids.
 - The fatty acids are then derivatized to fatty acid methyl esters (FAMES) using a reagent such as boron trifluoride in methanol. FAMES are more volatile and suitable for GC analysis.
- GC-MS Analysis:
 - The FAMES are reconstituted in a solvent like hexane and injected into the GC-MS system.
 - An extremely polar stationary phase capillary column is often used to achieve good separation of different FAMES, including isomers[15].
 - The GC oven temperature is programmed to ramp up, allowing for the separation of FAMES based on their boiling points.
 - The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific FAMES.

- Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations[16][17].

Measurement of De Novo OCFA Synthesis using Stable Isotope Tracing

Stable isotope tracing allows for the dynamic measurement of fatty acid synthesis in vivo or in vitro.

Protocol Outline:

- Tracer Administration:
 - A stable isotope-labeled precursor, such as [1-¹³C]-propionate or [¹³C]-acetate, is administered to the subject (e.g., via intravenous infusion) or added to cell culture media[18].
 - The tracer is incorporated into newly synthesized fatty acids.
- Sample Collection and Processing:
 - Blood samples are collected at various time points during and after the tracer infusion. Plasma is separated by centrifugation.
 - Lipoproteins, such as very-low-density lipoprotein (VLDL), can be isolated by ultracentrifugation, as they are major carriers of newly synthesized fatty acids from the liver[18].
 - Lipids are extracted and converted to FAMES as described in the GC-MS protocol.
- Isotopic Enrichment Analysis:
 - The isotopic enrichment of the OCFA (and other fatty acids) is determined by GC-MS or isotope ratio mass spectrometry.

- The pattern and extent of ^{13}C incorporation into the fatty acid chains provide a quantitative measure of the rate of de novo synthesis[19]. Mass isotopomer distribution analysis (MIDA) can be used to calculate the fractional contribution of synthesis to the total OCFA pool[19].

Measurement of α -Oxidation Rate

The rate of α -oxidation can be determined by measuring the release of $^{14}\text{CO}_2$ from a fatty acid labeled at the carboxyl carbon.

Protocol Outline:

- Substrate Preparation:
 - A [$1\text{-}^{14}\text{C}$]-labeled even-chain fatty acid (e.g., [$1\text{-}^{14}\text{C}$]-stearic acid) is used as the substrate.
- Incubation:
 - The radiolabeled fatty acid is incubated with tissue homogenates or cultured cells.
- CO_2 Trapping and Measurement:
 - The reaction is stopped, and the $^{14}\text{CO}_2$ produced from the decarboxylation step of α -oxidation is trapped using a strong base (e.g., sodium hydroxide).
 - The amount of radioactivity in the trapped CO_2 is measured by scintillation counting. The rate of $^{14}\text{CO}_2$ production is proportional to the rate of α -oxidation[20].

Signaling Pathways and Regulation

The endogenous synthesis of OCFAs is regulated at multiple levels, including substrate availability and the transcriptional control of key enzymes.

Regulation by Substrate Availability

The concentration of propionyl-CoA is a primary determinant of the rate of OCFA synthesis. Increased consumption of fermentable fibers like inulin leads to higher production of propionate by the gut microbiota, which in turn increases the hepatic synthesis of C15:0 and C17:0[3].

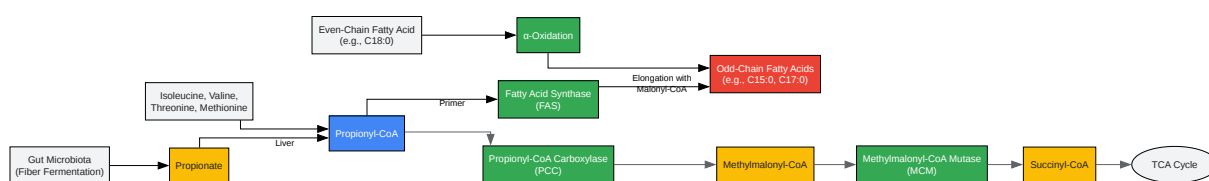
Transcriptional Regulation

While the detailed transcriptional regulation of OCFA synthesis in humans is an active area of research, studies in other organisms provide valuable insights. In *Rhodobacter sphaeroides*, the transcriptional regulator PccR controls the expression of the gene encoding propionyl-CoA carboxylase, thereby managing the flux of propionyl-CoA[21][22]. It is plausible that analogous transcription factors exist in humans to regulate the expression of PCCA and PCCB.

Furthermore, propionyl-CoA can act as a substrate for histone propionylation, an epigenetic modification that can influence gene expression, suggesting a feedback loop where propionyl-CoA metabolism can directly impact the transcription of metabolic genes[23].

Visualizations

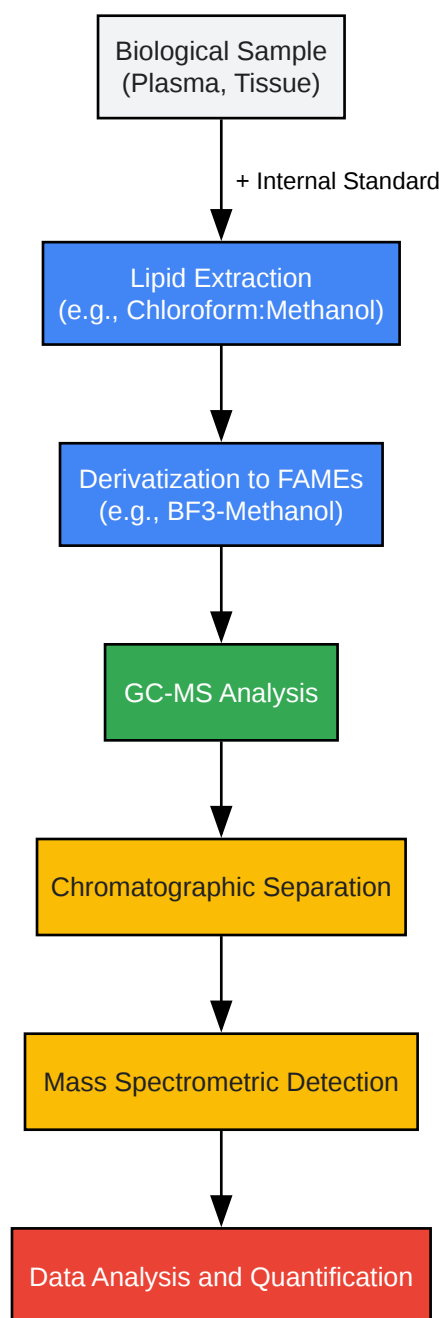
Pathway Diagrams



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Caption: Core pathways of endogenous odd-chain fatty acid synthesis in humans.

Experimental Workflow



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Caption: Generalized workflow for the quantification of OCFAs by GC-MS.

Conclusion and Future Directions

The endogenous synthesis of odd-chain fatty acids is a significant contributor to their presence in the human body. The interplay between diet, gut microbiota, and host metabolism in providing the necessary precursors highlights a complex and dynamic system. For researchers

and drug development professionals, understanding these pathways is crucial for several reasons:

- **Biomarker Refinement:** The knowledge of endogenous synthesis pathways necessitates a re-evaluation of C15:0 and C17:0 as simple dietary biomarkers. Future studies should consider the contribution of endogenous production when correlating OCFA levels with dietary intake and disease risk.
- **Therapeutic Targeting:** The enzymes involved in propionyl-CoA metabolism, such as PCC and MCM, represent potential targets for modulating OCFA levels. Furthermore, interventions that modify the gut microbiome to enhance propionate production, such as supplementation with specific dietary fibers, could be explored as therapeutic strategies.
- **Disease Pathophysiology:** Dysregulation of OCFA synthesis may be implicated in various metabolic disorders. Further research is needed to elucidate the precise roles of endogenously synthesized OCFA in health and disease, including their influence on cell signaling, membrane composition, and energy metabolism.

The methodologies outlined in this guide provide a robust framework for investigating the nuances of OCFA metabolism. Continued research in this area will undoubtedly uncover new insights into human physiology and may pave the way for novel therapeutic interventions for a range of metabolic diseases.

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- To cite this document: BenchChem. [The Endogenous Synthesis of Odd-Chain Fatty Acids in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237907#endogenous-synthesis-of-odd-chain-fatty-acids-in-humans]

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